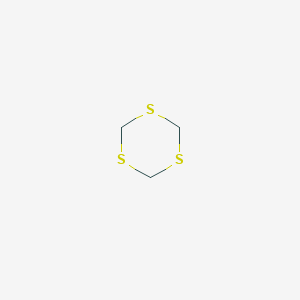
1,3,5-トリチアン
概要
説明
1,3,5-Trithiane is a cyclic organic compound consisting of a six-membered ring with alternating carbon and sulfur atoms. It is a member of the trithiane family, which are trimeric derivatives of thioformaldehyde and are known for their unique chemical properties and reactivity. The compound has been studied for its potential applications in various fields, including organic synthesis and materials science.
Synthesis Analysis
The synthesis of 1,3,5-trithiane derivatives has been explored through various methods. One approach involves the alkylation of 1,3,5-trithianes to introduce methyl groups, which can be achieved by reacting anions derived from 1,3,5-trithianes with methylene groups placed between two sulfur atoms . Additionally, the synthesis of bioactive compounds related to 1,3,5-trithiane has been described, where methods have been developed to yield derivatives like 4-methylthio-1,2-dithiolane and 5-methylthio-1,2,3-trithiane .
Molecular Structure Analysis
The molecular structure of 1,3,5-trithiane and its derivatives has been characterized using various techniques. For instance, the crystal structure of 1,5-dithioniabicyclo[3.3.0]octane bis(trifluoromethanesulfonate) provides insights into the structure of a dithionia dication and reveals strong S···O interactions between cations and anions . The structure of 1,3,5-trithiane itself has been studied through its addition compounds with mercury (II) and silver (I) salts, which helped in assigning the fundamental frequencies of the molecule .
Chemical Reactions Analysis
1,3,5-Trithiane is known to undergo various chemical reactions, including oxidative desulfurization, which can yield different products depending on the reaction conditions. For example, oxidative desulfurization of 5-hydroxy-1,2,3-trithiane affords cis- and trans-4-hydroxy-1,2-dithiolane-1-oxide . The compound also reacts with tetrahedral ruthenium-cobalt clusters, displaying various coordination modes and forming several cluster derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,5-trithiane have been extensively studied. Thermodynamic properties derived from solid-phase heat capacity measurements and DSC in the melting range have been reported, providing values for entropy, enthalpy increment, and heat capacity of the solid . The compound's reactivity and coordination behavior with metal clusters have also been explored, demonstrating its versatility in forming coordination complexes .
科学的研究の応用
有機合成: 重要なビルディングブロック分子
1,3,5-トリチアンは、有機合成において重要なビルディングブロックです。 これは、ホルマリンのマスクされた供給源として役立ち、有機リチウム試薬で脱プロトン化してリチウム誘導体を得ることができ、さらにアルキル化することができます 。このプロセスは、特に医薬品や農薬の開発において、様々な有機化合物の合成に不可欠です。
配位化学: 金属クラスターの配位子
配位化学において、1,3,5-トリチアンは、機能的な配位化合物を構築するための「チオクラウンエーテル」配位子として作用します 。金属イオンと複数の方向で配位する能力により、材料科学やナノテクノロジーで注目されている、独特な構造と光学特性を持つ新規な銀クラスターの形成に役立っています。
フォトルミネッセンス: 光学特性の強化
1,3,5-トリチアンを介した四核銀アルキニルクラスターは、室温で明るい固体状態のフォトルミネッセンス特性を示します 。この特性は、LEDや太陽電池などの光電子デバイス向けの新素材の開発に特に役立ちます。
超分子化学: チオクラウンエーテル
1,3,5-トリチアンは、プロトタイプとなるチオクラウンエーテルとして、超分子化学において魅力的な特性を持つAgクラスターを合成するために使用されます 。形成されたクラスターは、優れた熱安定性と、触媒作用やセンサー技術における潜在的な用途を持っています。
高分子科学: 配位高分子の形成
1,3,5-トリチアンは、独特な構造を持つ二次元配位高分子の形成を促進します 。これらのポリマーは他の金属有機構造体(MOF)とは異なり、ガス貯蔵、分離技術、触媒作用に潜在的な用途があります。
化学分析: 有機硫黄試薬の前駆体
化学分析において、1,3,5-トリチアンは、様々な有機硫黄試薬の前駆体として使用されます 。これらの試薬は、化学物質の検出と定量に使用される分光法やクロマトグラフィーなどの分析技術に不可欠です。
材料科学: 新規化合物の合成
1,3,5-トリチアンは、金属イオンに対する配位子として作用する能力により、材料科学における潜在的な用途を持つ新規化合物の合成を支援します 。これらの化合物は、導電率、磁性、反応性などの特定の特性に合わせて調整することができます。
作用機序
. . . .
Mode of Action
1,3,5-Trithiane interacts with its targets by being a masked source of formaldehyde . In one application, it is deprotonated with organolithium reagents to give the lithium derivative, which can be alkylated . This interaction results in the formation of new compounds.
Biochemical Pathways
The biochemical pathways affected by 1,3,5-Trithiane are primarily those involved in organic synthesis. It serves as a precursor to other organosulfur reagents . For example, chlorination in the presence of water affords the chloromethyl sulfonyl chloride .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of 1,3,5-Trithiane’s action is the formation of new compounds through organic synthesis. It is used as a building block molecule, providing a source of formaldehyde . This leads to the creation of new compounds with potential applications in various fields.
Action Environment
The action of 1,3,5-Trithiane can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reaction with organolithium reagents requires specific conditions . Additionally, its solubility in water and other solvents can affect its stability and efficacy .
Safety and Hazards
1,3,5-Trithiane is toxic. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of ingestion, immediately call a poison center or doctor/physician .
特性
IUPAC Name |
1,3,5-trithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S3/c1-4-2-6-3-5-1/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORRLQMLLQLPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SCSCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059778 | |
| Record name | 1,3,5-Trithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a strong offensive odor; [Alfa Aesar MSDS], Solid | |
| Record name | 1,3,5-Trithiacyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19229 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3,5-Trithiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
291-21-4 | |
| Record name | 1,3,5-Trithiane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=291-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trithiacyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000291214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Trithiane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Trithiane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Trithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-trithiane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRITHIANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AM764YC6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3,5-Trithiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 °C | |
| Record name | 1,3,5-Trithiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3,5-trithiane?
A1: 1,3,5-trithiane has the molecular formula C3H6S3 and a molecular weight of 126.24 g/mol.
Q2: How can 1,3,5-trithiane be characterized spectroscopically?
A2: 1,3,5-trithiane and its derivatives can be characterized using various spectroscopic techniques. These include:
- NMR Spectroscopy (1H and 13C): NMR is valuable for analyzing the structure and conformation of 1,3,5-trithianes. For example, the anomeric effect in these compounds, where substituents prefer the axial position, has been studied extensively using NMR. [, , , ]
- IR Spectroscopy: IR spectroscopy helps identify functional groups and can be used to characterize 1,3,5-trithiane and its derivatives. [, , ]
- Mass Spectrometry (MS): MS is useful for determining the molecular weight and fragmentation patterns of 1,3,5-trithiane derivatives, aiding in structural elucidation. [, , ]
Q3: What is the typical conformation of the 1,3,5-trithiane ring?
A3: 1,3,5-trithiane usually adopts a chair conformation, similar to cyclohexane. [, ]
Q4: Is there a significant energy difference between the axial and equatorial conformers in substituted 1,3,5-trithianes?
A4: Yes, a phenomenon called the anomeric effect leads to a preference for the axial conformation in many 2-substituted 1,3,5-trithianes. This effect is stronger in trithianes compared to similar oxygen-containing rings like 1,3-dioxane. [, , , , ]
Q5: How can 1,3,5-trithiane be used in organic synthesis?
A5: 1,3,5-trithiane is a valuable reagent in organic synthesis, particularly as a masked carbonyl group.
- Formation of 2-Lithio-1,3,5-trithiane: Treatment with n-butyllithium deprotonates 1,3,5-trithiane at the 2-position, generating the nucleophilic 2-lithio derivative. [, , ]
- Reaction with Electrophiles: The 2-lithio derivative readily reacts with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of substituents at the 2-position. [, , ]
- Hydrolysis to Aldehydes: The trithiane group can be easily removed under mild conditions to regenerate the corresponding aldehyde functionality, making it a useful protecting group in multi-step syntheses. [, ]
Q6: Can 1,3,5-trithiane undergo polymerization?
A6: Yes, 1,3,5-trithiane can undergo cationic ring-opening polymerization to form polythiomethylene (poly(methylene sulfide)). [, , , ]
- Initiation: Polymerization can be initiated by UV irradiation [, ] or using chemical initiators. []
- Solid-State Polymerization: Interestingly, 1,3,5-trithiane can polymerize in the solid state. [, ] This process is influenced by factors like temperature and the nature of the initiator.
Q7: Can 1,3,5-trithiane form complexes with metal ions?
A7: Yes, 1,3,5-trithiane can act as a ligand and coordinate to metal centers. [, , , ] For example, it can form complexes with:* Triruthenium Clusters: In these complexes, the trithiane acts as a capping ligand, coordinating to the metal center through its sulfur atoms. []* Cobalt Clusters: Similar to its behavior with ruthenium, 1,3,5-trithiane can form complexes with cobalt clusters, typically coordinating to the basal face of the cluster. []
Q8: Are there applications of 1,3,5-trithiane and its derivatives in materials science?
A8: Yes, derivatives of 1,3,5-trithiane have potential applications in materials science, particularly in the development of:
- Optical Materials: Certain thiol compounds derived from 1,3,5-trithiane have shown promise as components in optical materials due to their refractive index and Abbe number. []
- Electrochromic Materials: Some diarylmethylene-substituted 1,3,5-trithianes exhibit interesting redox properties and can undergo reversible color changes upon electrochemical oxidation and reduction, making them potentially useful in electrochromic devices. []
Q9: Are there any analytical applications of 1,3,5-trithiane?
A9: Yes, 1,3,5-trithiane has been explored as a sensing component in ion-selective electrodes:
- Cerium(III) Ion-Selective Electrode: A PVC membrane electrode incorporating 1,3,5-trithiane as a carrier exhibited selectivity for cerium(III) ions over other metal ions. [, ]
Q10: Have computational methods been used to study 1,3,5-trithiane?
A10: Yes, computational chemistry has played a significant role in understanding the properties and reactivity of 1,3,5-trithiane. Some key findings include:
- Enthalpy of Formation: High-level ab initio calculations have been used to accurately determine the enthalpy of formation of 1,3,5-trithiane, providing insights into its thermodynamic stability. []
- Anomeric Effect: Computational studies have provided a theoretical basis for the observed anomeric effect in 1,3,5-trithiane derivatives. [, , ]
- Stereoelectronic Interactions: Calculations have helped elucidate the nature of stereoelectronic interactions, including n(F) → σ*(C-X) interactions, in fluorinated 1,3,5-trithiane derivatives. []
Q11: Have there been efforts to model the interactions of 1,3,5-trithiane and its derivatives using computational methods?
A11: Yes, various computational approaches have been employed to model the interactions of 1,3,5-trithiane and its derivatives:
- Semi-Empirical Calculations: Semi-empirical methods, such as those implemented in Gaussian software, have been used to estimate the contribution of dipole-dipole interactions in the complexation of 1,3,5-trithiane with iodine monobromide. []
- Density Functional Theory (DFT): DFT calculations have been used to investigate the electronic structure and redox properties of 1,3,5-trithiane derivatives, particularly those with extended conjugated systems. []
Q12: Is 1,3,5-trithiane found in nature?
A12: Yes, 1,3,5-trithiane is a naturally occurring compound. It is found as a volatile flavor component in garlic, contributing to its characteristic odor. []
Q13: What are the alternatives to 1,3,5-trithiane for its various applications?
A13: The choice of alternatives to 1,3,5-trithiane depends on the specific application:* Organic Synthesis: Other masked carbonyl protecting groups, such as 1,3-dithianes, can be considered. [] * Polymerization: Other cyclic thioethers or related monomers can be used to synthesize polythiomethylene or other sulfur-containing polymers. []* Metal Complexation: A wide range of sulfur-containing ligands with different ring sizes and substituents can be used to tune the properties of metal complexes. []
Q14: What is the historical context of research on 1,3,5-trithiane?
A14: Research on 1,3,5-trithiane has evolved over several decades, encompassing various aspects:* Early Studies (Mid-20th Century): Initial investigations focused on the synthesis, structure, and basic reactivity of 1,3,5-trithiane and its derivatives. [, , , ]* Anomeric Effect (Late 20th Century): Extensive research explored the anomeric effect in 1,3,5-trithiane derivatives, using NMR spectroscopy and computational methods to understand its origin and consequences. [, , , , , ]* Applications (Late 20th and Early 21st Century): More recent work has focused on exploring the applications of 1,3,5-trithiane and its derivatives in areas such as organic synthesis, materials science, and analytical chemistry. [, , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




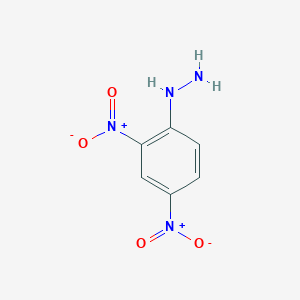
![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)
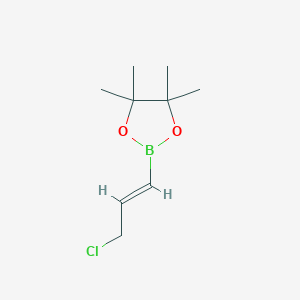

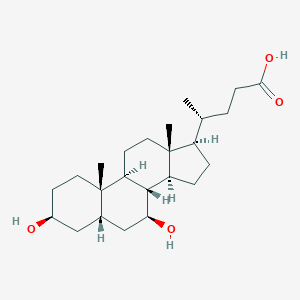





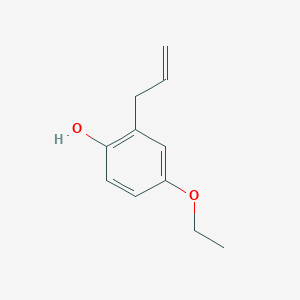
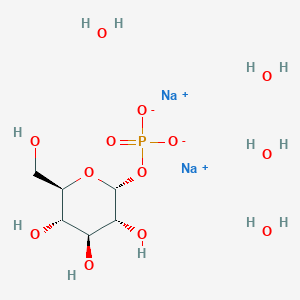
![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)